molecular formula C19H19N5O3 B2671310 2-(4-ethoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one CAS No. 1324189-47-0

2-(4-ethoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one

Cat. No.: B2671310
CAS No.: 1324189-47-0
M. Wt: 365.393
InChI Key: ZELSWLGPFCQBOL-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an ethoxyphenyl group, a pyrimidinyl group, and an oxadiazolyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one typically involves multiple steps, starting with the preparation of the core azetidinone structure. This is followed by the introduction of the ethoxyphenyl and pyrimidinyl groups through various coupling reactions. Common reagents used in these reactions include ethyl bromoacetate, pyrimidine-2-carboxylic acid, and 1,2,4-oxadiazole derivatives. The reaction conditions often involve the use of catalysts such as palladium on carbon and solvents like dimethylformamide (DMF) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or substituted versions, which can be further utilized in different applications .

Scientific Research Applications

2-(4-ethoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-ethoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-2-26-15-6-4-13(5-7-15)10-16(25)24-11-14(12-24)19-22-18(23-27-19)17-20-8-3-9-21-17/h3-9,14H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELSWLGPFCQBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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